4-(4-chlorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused indeno-pyridine structure with a cyanide group and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a chlorophenyl ketone with a suitable pyridine derivative, followed by cyclization and introduction of the cyanide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridin-3-yl cyanide
- 4-(4-Bromophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridin-3-yl cyanide
- 4-(4-Methylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridin-3-yl cyanide
Uniqueness
Compared to these similar compounds, 4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C20H11ClN2O |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H11ClN2O/c1-11-16(10-22)17(12-6-8-13(21)9-7-12)18-19(23-11)14-4-2-3-5-15(14)20(18)24/h2-9H,1H3 |
InChI Key |
UXAAQMLJVUBYMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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